N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride
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Overview
Description
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride: is a chemical compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride typically involves the reaction of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)amine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents like phosgene, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, carbamides, or thiocarbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Low temperatures for substitution reactions, aqueous conditions for hydrolysis.
Major Products:
Substitution Products: Carbamates, carbamides, thiocarbamates
Hydrolysis Product: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamic acid.
Scientific Research Applications
Chemistry: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities .
Biology and Medicine: In biological research, this compound is used to study the interactions of oxazole derivatives with biological targets.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is not well-documented. as a carbamoyl chloride, it is likely to act as an acylating agent, reacting with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or modification of receptor functions .
Comparison with Similar Compounds
- N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide
- 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is unique due to its reactive carbamoyl chloride group, which allows it to participate in a variety of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C6H7ClN2O2 |
---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride |
InChI |
InChI=1S/C6H7ClN2O2/c1-4-3-5(8-11-4)9(2)6(7)10/h3H,1-2H3 |
InChI Key |
YCTQLWIRUDXNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N(C)C(=O)Cl |
Origin of Product |
United States |
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